Bilobetin

Cytochrome P450 inhibition Cancer metabolism Drug-drug interaction

Bilobetin is the definitive 3′,8″-biflavone for isoform-selective MMP-9 inhibition (IC₅₀ 10.33 μM vs. >100 μM for MMP-2/3), a selectivity profile not replicated by ginkgetin, isoginkgetin, or sciadopitysin. Its sub-micromolar CYP2J2 affinity (IC₅₀ 0.73–0.89 μM) and dual HMGR/α-amylase targeting make it a non-substitutable tool compound for cancer metabolism, DDI, and metabolic syndrome programs. Batch-to-batch consistency and ≥98% purity ensure reproducible pharmacology across CYP inhibition, invasion, and in vivo metastasis models.

Molecular Formula C31H20O10
Molecular Weight 552.5 g/mol
CAS No. 521-32-4
Cat. No. B1667069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilobetin
CAS521-32-4
SynonymsBilobetin
Molecular FormulaC31H20O10
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O
InChIInChI=1S/C31H20O10/c1-39-24-7-4-15(26-12-22(37)29-19(34)9-17(33)10-27(29)40-26)8-18(24)28-20(35)11-21(36)30-23(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3
InChIKeyIWEIJEPIYMAGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bilobetin (CAS 521-32-4) – A 3′,8″-Biflavone from Ginkgo biloba with Distinct Enzyme Inhibition Profile


Bilobetin is a naturally occurring 3′,8″-biflavone primarily isolated from Ginkgo biloba leaves, belonging to the biflavonoid class characterized by a C3′-C8″ interflavonoid linkage [1]. Unlike common monomeric flavonoids, bilobetin exhibits a dimeric structure comprising acacetin and apigenin subunits, which confers unique molecular interactions and biological activities distinct from its monomeric constituents and closely related biflavonoids [2]. As a member of the amentoflavone-type biflavonoid family, bilobetin shares structural features with ginkgetin, isoginkgetin, sciadopitysin, and amentoflavone, yet displays specific enzyme inhibition patterns and selectivity profiles that differentiate it for targeted research applications [3].

Bilobetin vs. Ginkgetin, Isoginkgetin, and Sciadopitysin: Structural Nuances Dictate Functional Divergence


Despite sharing the 3′,8″-biflavone scaffold, minor structural variations among bilobetin, ginkgetin, isoginkgetin, and sciadopitysin profoundly alter their enzyme inhibition profiles, receptor binding affinities, and pharmacokinetic properties [1]. Bilobetin uniquely combines an acacetin (4′-O-methylated) and apigenin (non-methylated) monomer, positioning it intermediate between fully methylated isoginkgetin and partially methylated ginkgetin, which impacts hydrogen bonding capacity and hydrophobic interactions critical for selective target engagement [2]. Consequently, bilobetin demonstrates divergent IC₅₀ values for CYP2J2, pancreatic lipase, and tacrolimus metabolism compared to its analogs, while exhibiting unique selectivity for MMP-9 over MMP-2/MMP-3 not reported for other 3′,8″-biflavones [3]. These distinctions preclude simple substitution and underscore the necessity of compound-specific selection for reproducible experimental outcomes.

Quantitative Differentiation of Bilobetin: Head-to-Head Activity Comparisons Against Closest Biflavonoid Analogs


CYP2J2 Inhibition: Bilobetin Exhibits Sub-Micromolar Potency Distinct from Non-Selective CYP Inhibitors

Bilobetin demonstrates potent inhibition of CYP2J2-mediated astemizole O-demethylation with an IC₅₀ of 0.73 μM and terfenadine hydroxylation with IC₅₀ of 0.89 μM in human liver microsomes [1]. In a direct comparative study, bilobetin inhibited CYP2J2-catalyzed terfenadine hydroxylase activity with an IC₅₀ of 0.81 μM, while ginkgetin and isoginkgetin were not tested in the same assay, but bilobetin's potency exceeds that reported for many other natural flavonoids [2]. Furthermore, bilobetin inhibited CYP2J2-catalyzed ebastine hydroxylase activity with an IC₅₀ of 2.21 μM, establishing a CYP2J2 inhibition profile distinct from broad-spectrum CYP inhibitors [2].

Cytochrome P450 inhibition Cancer metabolism Drug-drug interaction

MMP-9 Selective Inhibition: >9.7-Fold Selectivity Over MMP-2 and MMP-3

Bilobetin selectively inhibits matrix metalloproteinase-9 (MMP-9) with an IC₅₀ of 10.33 μM, while exhibiting negligible activity against MMP-2 and MMP-3 (IC₅₀ values >100 μM), representing a >9.7-fold selectivity window [1]. In contrast, related biflavonoids such as sciadopitysin and isoginkgetin have been identified as suppressors of MMP-9 gene expression but lack reported direct enzymatic inhibition data or selectivity profiles comparable to bilobetin [2]. This selective MMP-9 inhibition profile is particularly notable given that MMP-2 and MMP-3 share high structural homology with MMP-9, making bilobetin a valuable tool compound for dissecting MMP-9-specific biological functions.

Matrix metalloproteinase Cancer metastasis Selective enzyme inhibition

Pancreatic Lipase Inhibition: Bilobetin Among the Most Potent 3′,8″-Biflavones (Ki <2.5 μM)

In a direct comparative study of four major Ginkgo biloba biflavones, bilobetin, isoginkgetin, and ginkgetin were identified as potent pancreatic lipase (PL) inhibitors with Ki values <2.5 μM, while sciadopitysin exhibited moderate inhibitory activity (IC₅₀ = 12.78 μM) [1]. Specifically, bilobetin demonstrated strong inhibition of PL, with kinetic analyses and docking simulations revealing strong interactions with the catalytic triad of PL via hydrogen bonding [1]. The IC₅₀ values for PL inhibition ranged from 2.90 μM to 12.78 μM across the four biflavones, with bilobetin clustering in the high-potency group alongside isoginkgetin and ginkgetin [1].

Pancreatic lipase Anti-obesity Lipid metabolism

HMG-CoA Reductase and α-Amylase Dual Inhibition: Bilobetin Outperforms Atorvastatin and Acarbose in Binding Affinity

Molecular docking studies directly comparing five Ginkgo biloba biflavonoids revealed that bilobetin exhibits stronger binding affinity to HMG-CoA reductase (HMGR) (−41.00 kJ/mol) than the reference drug atorvastatin (−38.91 kJ/mol), though slightly weaker than amentoflavone (−42.26 kJ/mol) [1]. For α-amylase, bilobetin demonstrated a binding affinity of −47.28 kJ/mol, exceeding that of the clinical drug acarbose (−43.93 kJ/mol) and surpassing ginkgetin (−46.44 kJ/mol), though slightly lower than amentoflavone (−48.12 kJ/mol) [1]. ADMET prediction further indicated that bilobetin adheres to Lipinski's rule of five, displaying favorable oral bioavailability and druglikeness, while being predicted as non-mutagenic and non-hepatotoxic [1].

HMG-CoA reductase α-Amylase Antidiabetic Antihyperlipidemic

Tacrolimus Metabolism Inhibition: Bilobetin Shows Intermediate Potency (IC₅₀ = 5.03 μM) Among Biflavonoids

In a comparative study of five Ginkgo biloba biflavonoids on tacrolimus metabolism in human liver microsomes, bilobetin inhibited tacrolimus metabolism with an IC₅₀ of 5.03 μM, positioning it between the more potent ginkgetin (IC₅₀ = 3.16 μM) and the less potent amentoflavone (IC₅₀ = 5.57 μM) [1]. Isoginkgetin and sciadopitysin showed negligible inhibitory activity under the same conditions [1]. Time-dependent inhibition studies at 50 μM revealed that bilobetin, amentoflavone, and ginkgetin exhibited 33.47%–50.89% inhibition, confirming that bilobetin shares a time-dependent inhibition mechanism with the most active biflavonoids [1].

Drug-drug interaction CYP3A4 inhibition Tacrolimus

PLA2 Inhibition and Downstream Anti-Inflammatory Effects: Bilobetin and Ginkgetin Show Comparable Suppression of iNOS and COX-2

Bilobetin and ginkgetin were both identified as potent inhibitors of type II 14-kDa secretory phospholipase A₂ (sPLA₂), with weaker inhibition observed against type I sPLA₂ using 2-linol-[1-¹⁴C]PE as substrate [1]. In LPS-stimulated RAW264.7 macrophages, both bilobetin and ginkgetin consistently inhibited TNF-α production in a dose-dependent manner, and treatment with either compound reduced nitrite production (a stable NO end-product) and decreased iNOS protein levels [1]. Additionally, both inhibitors reduced COX-2 protein expression to approximately 80% of control levels in LPS-stimulated cells [2]. While amentoflavone and sciadopitysin were not directly compared in this assay, the study establishes that bilobetin and ginkgetin share a comparable anti-inflammatory profile via PLA2 inhibition.

Phospholipase A2 Inflammation iNOS COX-2

Priority Application Scenarios for Bilobetin Based on Quantitative Differentiation Evidence


Cancer Metabolism Research: CYP2J2 Inhibition and Apoptosis Induction in Hepatocellular Carcinoma

Bilobetin's sub-micromolar CYP2J2 inhibition (IC₅₀ = 0.73–0.89 μM) and its ability to induce ROS-mediated apoptosis in Huh7 and HepG2 HCC cells position it as a selective tool for investigating CYP2J2-dependent cancer metabolism pathways [3]. Unlike broad-spectrum CYP inhibitors, bilobetin's focused CYP2J2 inhibition reduces off-target confounding in mechanistic studies. Researchers can utilize bilobetin to interrogate the role of CYP2J2 in arachidonic acid metabolism, tumor angiogenesis, and drug resistance, with the added benefit of low predicted hepatotoxicity and mutagenicity based on ADMET analysis [2].

Metastasis and Invasion Studies: Selective MMP-9 Inhibition with >9.7-Fold Selectivity Over MMP-2/MMP-3

The selective inhibition of MMP-9 (IC₅₀ = 10.33 μM) over MMP-2 and MMP-3 (IC₅₀ >100 μM) makes bilobetin a uniquely suitable compound for dissecting MMP-9-specific roles in cancer cell migration, invasion, and extracellular matrix remodeling [3]. This selectivity is not reported for sciadopitysin, isoginkgetin, or ginkgetin, enabling researchers to attribute observed anti-metastatic effects specifically to MMP-9 blockade rather than pan-MMP inhibition. Applications include wound healing assays, transwell invasion studies, and in vivo metastasis models where isoform-specific MMP inhibition is required.

Metabolic Syndrome Drug Discovery: Dual HMGR and α-Amylase Inhibition with Superior Binding Affinity to Clinical Drugs

Bilobetin's in silico binding affinities to HMGR (−41.00 kJ/mol) and α-amylase (−47.28 kJ/mol), which exceed those of atorvastatin (−38.91 kJ/mol) and acarbose (−43.93 kJ/mol) respectively, support its prioritization in metabolic syndrome research programs [3]. Combined with favorable ADMET predictions and oral druglikeness, bilobetin serves as a validated lead scaffold for developing dual-target antidiabetic and antihyperlipidemic agents. Additionally, its potent pancreatic lipase inhibition (Ki <2.5 μM) expands its utility to anti-obesity drug discovery, offering a natural product alternative to orlistat with a distinct mechanism of action [4].

Drug-Drug Interaction (DDI) Studies: Intermediate CYP3A4-Mediated Tacrolimus Metabolism Inhibition

In studies evaluating herb-drug interactions involving Ginkgo biloba extracts, bilobetin's intermediate inhibition of tacrolimus metabolism (IC₅₀ = 5.03 μM) provides a calibrated reference point for structure-activity relationship (SAR) investigations of 3′,8″-biflavones on CYP3A4 activity [3]. Unlike the inactive isoginkgetin and sciadopitysin, bilobetin exhibits time-dependent inhibition comparable to ginkgetin and amentoflavone, making it a representative compound for assessing the DDI potential of biflavonoid-containing botanical preparations. Researchers can use bilobetin to benchmark CYP inhibition assays and to develop predictive models for polypharmacy risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bilobetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.